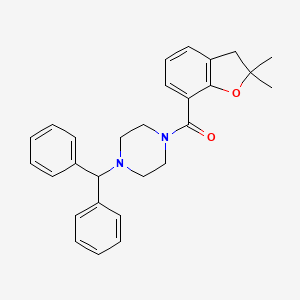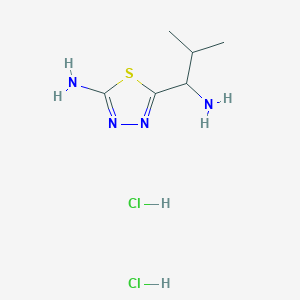
5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine dihydrochloride; 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of aminocyclohexyl compounds . These are organic compounds containing a cyclohexane ring substituted with an amino group .
Synthesis Analysis
While specific synthesis methods for this compound were not found, amines and their derivatives can be synthesized through various methods . For instance, piperazine derivatives can be synthesized through cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Scientific Research Applications
1. Synthesis of Azole Derivatives
Petkevich et al. (2021) demonstrated the synthesis of 2-amino-1,3,4-thiadiazoles through the transformation of arylisoxazole- and dichloroisothiazole-carboxylic acids. The research underscores the biological potential of these compounds due to their multi-azole ring structures, indicating their importance in medicinal chemistry (Petkevich et al., 2021).
2. Anticancer Potential
Krishna et al. (2020) highlighted the synthesis and evaluation of 1,3,4-thiadiazole derivatives, specifically focusing on their anticancer properties. Their research involved the design and synthesis of novel thiadiazole derivatives, which demonstrated significant anticancer activity in both in vitro and in vivo settings (Krishna et al., 2020).
3. Antimicrobial Properties
Several studies have focused on the antimicrobial potential of 1,3,4-thiadiazole derivatives. For instance, Sah et al. (2014) synthesized formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, revealing moderate antimicrobial activity against various bacterial and fungal strains (Sah et al., 2014). Additionally, Purohit et al. (2011) synthesized 1,3,4-thiadiazoles and thiadiazines with a 1,2,4-triazolo nucleus, exhibiting significant inhibition on bacterial and fungal growth (Purohit et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
5-(1-aminocyclohexyl)-1,3,4-thiadiazol-2-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4S.2ClH/c9-7-12-11-6(13-7)8(10)4-2-1-3-5-8;;/h1-5,10H2,(H2,9,12);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHWSDWLDMPULV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C2=NN=C(S2)N)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[3-(3-Chlorophenyl)-1,2,4-thiadiazol-5-yl]piperazine](/img/structure/B6336063.png)

![2-((E)-{[4-(Trifluoromethyl)phenyl]imino}methyl)phenol; >90%](/img/structure/B6336091.png)







